3-Chloro-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
3-Chloro-2,2-dimethylpropan-1-amine hydrochloride acts as a proton donor, donating a proton to the substrate molecule. This causes the substrate molecule to become deprotonated, forming an anion. This anion can then react with other molecules to form new products. It is used as a catalyst in the synthesis of organic compounds, such as amides and esters. It is also used as a reagent in the synthesis of peptides and other peptidomimetics.Molecular Structure Analysis
The linear formula of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is (CH3)2N(CH2)3Cl · HCl . The molecular weight is 158.07 g/mol .Chemical Reactions Analysis
3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It acts as a proton donor, donating a proton to the substrate molecule, which then forms an anion that can react with other molecules to form new products.Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is 158.07 g/mol . It is a chiral amine hydrochloride, meaning that it can be used in asymmetric synthesis reactions. Additionally, it is relatively stable and can be stored for long periods of time.Safety And Hazards
3-Chloro-2,2-dimethylpropan-1-amine hydrochloride can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is also relatively expensive and can be toxic in high concentrations.
properties
IUPAC Name |
3-chloro-2,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(2,3-6)4-7;/h3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRVURXEKPLDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,2-dimethylpropan-1-amine hydrochloride | |
CAS RN |
1803588-46-6 | |
Record name | 3-chloro-2,2-dimethylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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